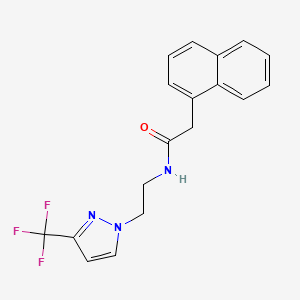
2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like density functional theory) could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its molecular structure. The naphthalene and pyrazole rings might participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (like its melting point, boiling point, solubility, and stability) would be influenced by its molecular structure. For example, the presence of the naphthalene and pyrazole rings might increase its stability and decrease its solubility in water .Applications De Recherche Scientifique
Crystallization Studies : A study by Asiri et al. (2010) investigated the crystallization of a related compound, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol, formed by the reaction of naphthalene-2,3-diol and 4-aminoantipyrine. This research contributes to understanding the crystal structures and interactions in similar naphthalene derivatives (Asiri et al., 2010).
Anti-Parkinson's Activity : Gomathy et al. (2012) synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and evaluated their anti-Parkinson's activity. This research highlights the potential therapeutic applications of these compounds in neurodegenerative diseases (Gomathy et al., 2012).
Antitumor Activity : Ju Liu et al. (2018) explored the antitumor activity of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound structurally related to the subject compound. This study provides insights into the potential use of such compounds in cancer treatment (Ju Liu et al., 2018).
Catalysis Research : Mokhtary and Torabi (2017) investigated the use of Nano magnetite (Fe3O4) as a catalyst for the synthesis of compounds including N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives. This research contributes to the development of more efficient synthetic methods in organic chemistry (Mokhtary & Torabi, 2017).
Antioxidant Activity : Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives and evaluated their antioxidant activity. This study highlights the role of such compounds in developing new antioxidants (Chkirate et al., 2019).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, its mechanism of action would involve interacting with biological targets (like proteins or enzymes) in the body. Without specific information, it’s difficult to predict its mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c19-18(20,21)16-8-10-24(23-16)11-9-22-17(25)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-8,10H,9,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXUAYALXQMHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

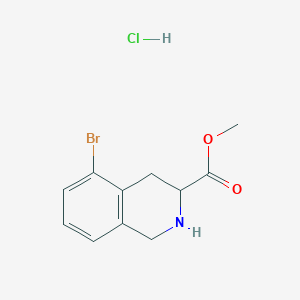
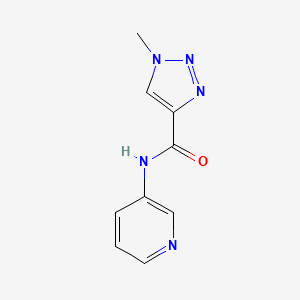


![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)
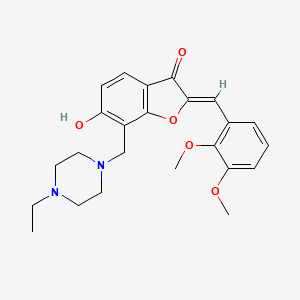

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2712607.png)

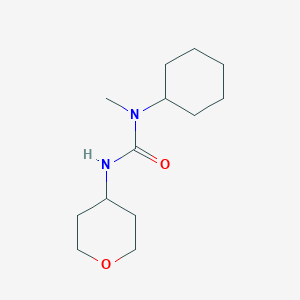
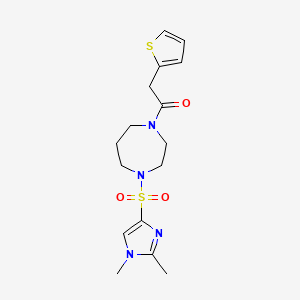
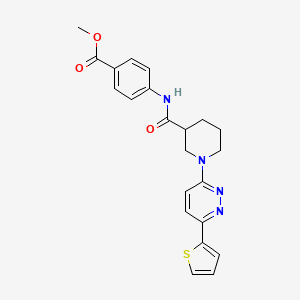
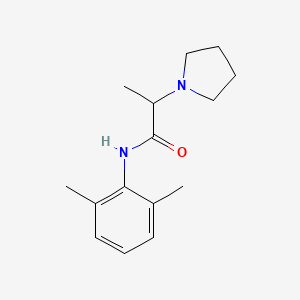
![N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712616.png)